Lysopine

Description

Properties

CAS No. |

34522-31-1 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(1R)-1-carboxyethyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-7(9(14)15)4-2-3-5-10/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6-,7+/m1/s1 |

InChI Key |

ZZYYVZYAZCMNPG-RQJHMYQMSA-N |

SMILES |

CC(C(=O)O)NC(CCCCN)C(=O)O |

Isomeric SMILES |

C[C@H](C(=O)[O-])[NH2+][C@@H](CCCC[NH3+])C(=O)[O-] |

Canonical SMILES |

CC(C(=O)[O-])[NH2+]C(CCCC[NH3+])C(=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

34522-31-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lysopine lysopine, (D-Lys)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Lysopine Biosynthesis Pathway in Agrobacterium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Agrobacterium tumefaciens, a soil-dwelling plant pathogen, employs a sophisticated mechanism of inter-kingdom genetic transfer to induce the formation of crown gall tumors. A key feature of this pathogenesis is the reprogramming of the host plant's metabolism to produce unique amino acid and sugar derivatives known as opines. These opines serve as a specific source of carbon and nitrogen for the colonizing bacteria. Lysopine, an opine of the octopine family, is synthesized in transformed plant cells through the reductive condensation of L-lysine and pyruvate. This reaction is catalyzed by the enzyme D-lysopine dehydrogenase, the gene for which is located on the transferred DNA (T-DNA) segment of the bacterial tumor-inducing (Ti) plasmid. This guide provides a detailed examination of the this compound biosynthesis pathway, including its genetic basis, biochemical properties, relevant quantitative data, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound occurs within the cytoplasm of the transformed plant cell. The pathway consists of a single enzymatic step.

-

Enzyme: D-lysopine dehydrogenase (LpDH), also known as D-lysopine synthase (EC 1.5.1.16).[1]

-

Substrates: L-lysine and pyruvate.[1]

-

Cofactor: The reaction requires a reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a hydrogen donor.[1]

-

Product: N2-(D-1-carboxyethyl)-L-lysine, commonly known as D-lysopine.

-

Reaction: The enzyme catalyzes the reductive condensation of the substrates. The overall reversible reaction is: L-lysine + pyruvate + NADPH + H⁺ ⇌ D-lysopine + NADP⁺ + H₂O[1]

The enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-NH group of donors with NAD⁺ or NADP⁺ as the acceptor.[1]

Genetic Basis and Regulation

The capacity of Agrobacterium to induce this compound synthesis is encoded on its Ti plasmid.[2] During infection, a segment of this plasmid, the T-DNA, is excised and transferred into the plant cell nucleus, where it integrates into the host genome.[3][4]

-

Gene Locus: The gene encoding the opine synthase is located within the T-DNA region.[5] For this compound, this synthesis is typically directed by octopine-type Ti plasmids.[6]

-

Enzyme Origin: The enzyme responsible, often referred to as octopine synthase (ocs), exhibits broad substrate specificity. While its primary reaction involves arginine and pyruvate to form octopine, it can also efficiently use L-lysine as a substrate to produce this compound.[7] Therefore, a dedicated "this compound synthase" gene is not typical; rather, this compound is a product of the promiscuous activity of octopine synthase.

-

Regulation of Synthesis: The ocs gene promoter contains elements that are recognized by the plant's transcriptional machinery, leading to its expression exclusively within the transformed plant cell.

-

Opine-Concept and Bacterial Regulation: The produced this compound is secreted from the plant tumor cells into the surrounding environment.[8] The Agrobacterium that initiated the infection possesses genes for opine catabolism and transport on its Ti plasmid (outside the T-DNA region).[5] The presence of opines like this compound acts as a chemical signal, binding to bacterial regulators (e.g., LysR-type transcriptional activators) to induce the expression of the opine catabolism operon and the Ti plasmid's conjugal transfer genes.[3][8] This ensures a selective nutritional advantage and promotes the spread of the Ti plasmid to other bacteria.

Quantitative Data

Kinetic studies have been performed on D(+)-lysopine dehydrogenase partially purified from crown gall tumor tissue. The data highlight the enzyme's efficiency and substrate preferences.

| Parameter | Value / Observation | Reference |

| Enzyme Source | Octopine-type Crown Gall Tumor Tissue | [6] |

| Cofactor Preference | Preferential use of NADP(H) over NAD(H) | [6] |

| Optimal pH (Reductive) | pH 6.8 (for this compound synthesis) | [6] |

| Optimal pH (Oxidative) | pH 9.0-9.5 (for this compound degradation) | [6] |

| Substrate Specificity | Catalyzes condensation with at least six L-amino acids | [6] |

| Kₘ for L-lysine | Lowest Kₘ value among tested amino acids at pH 6.8 | [6] |

| Vₘₐₓ Substrates | Highest Vₘₐₓ found with L-arginine and L-histidine | [6] |

| Isoelectric Point (pI) | Approximately 4.5 | [6] |

Experimental Protocols

This protocol details a spectrophotometric assay to measure the enzyme's activity by monitoring the change in NADPH concentration.

Principle: The oxidation of NADPH to NADP⁺ during the reductive condensation of L-lysine and pyruvate results in a decrease in absorbance at 340 nm. Conversely, the oxidative deamination of this compound is measured by the increase in absorbance at 340 nm due to the reduction of NADP⁺.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Enzyme preparation (partially purified or recombinant)

-

Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, adjusted to the desired pH (e.g., pH 6.8 for synthesis)

-

Substrate Stock Solutions:

-

100 mM L-lysine

-

100 mM Sodium Pyruvate

-

10 mM NADPH

-

10 mM NADP⁺ (for oxidative reaction)

-

100 mM D-lysopine (for oxidative reaction)

-

Procedure (for this compound Synthesis):

-

Prepare a 1 mL reaction mixture in a cuvette by adding the following:

-

850 µL Reaction Buffer (pH 6.8)

-

50 µL of 100 mM L-lysine (final concentration: 5 mM)

-

50 µL of 100 mM Sodium Pyruvate (final concentration: 5 mM)

-

20 µL of 10 mM NADPH (final concentration: 0.2 mM)

-

-

Mix gently by inversion and place the cuvette in the spectrophotometer.

-

Monitor the baseline absorbance at 340 nm for 1-2 minutes to ensure it is stable.

-

Initiate the reaction by adding 30 µL of the enzyme preparation.

-

Immediately mix and begin recording the absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

This protocol describes the production of this compound in a non-native host like E. coli for purification and characterization.[9]

1. Gene Cloning and Expression:

-

Amplify the full-length opine synthase gene (ocs) from an octopine-type Ti plasmid via PCR.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

-

Transform the recombinant plasmid into a suitable expression host strain of E. coli (e.g., BL21(DE3)).

2. Culture and Induction:

-

Grow the transformed E. coli cells in LB medium with the appropriate antibiotic at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.5–0.6.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Continue to cultivate the cells for an additional 4-6 hours to allow for opine synthesis.

3. Extraction:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Resuspend the cell pellet in a small volume of water.

-

Perform cell lysis (e.g., sonication or chemical lysis).

-

Add 4 volumes of 100% methanol to the lysate for a final concentration of 80% methanol to precipitate proteins and extract small molecules.

-

Incubate on ice for 30 minutes, then clarify the extract by centrifugation.

-

Collect the supernatant containing the opines.

4. Analysis and Purification:

-

Analyze the crude extract for the presence of this compound using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

For purification, the methanolic extract can be concentrated and subjected to normal-phase column chromatography.[9]

-

Confirm the identity of the purified compound using High-Resolution Mass Spectrometry (HRMS).

References

- 1. D-lysopine dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Ti plasmid - Wikipedia [en.wikipedia.org]

- 3. The Agrobacterium Ti Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. biologyexams4u.com [biologyexams4u.com]

- 6. Properties of D(+)-lysopine dehydrogenase from crown gall tumour tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by Octopine Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Genetic engineering approaches to study of the opines of natural GMOs - Sokornova - Ecological genetics [journals.eco-vector.com]

An In-depth Technical Guide to Lysopine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lysopine, an opine molecule central to the interaction between Agrobacterium tumefaciens and its host plants. This document details its chemical structure, physicochemical properties, biosynthesis, and catabolism, along with outlining key experimental methodologies for its study.

Chemical Structure and Identification

This compound, systematically named N2-(1-carboxyethyl)-L-lysine, is a derivative of the amino acid L-lysine.[1][2] Its chemical structure is characterized by a lysine backbone with a carboxyethyl group attached to the alpha-amino group.

Chemical Identifiers:

-

Molecular Formula: C₉H₁₈N₂O₄[1]

-

IUPAC Name: (2S)-2-[(1R)-1-carboxyethylamino]-6-aminohexanoic acid

-

CAS Number: 34522-31-1[3]

-

PubChem CID: 193187[3]

-

SMILES: CC(C(=O)O)N--INVALID-LINK--C(=O)O[2]

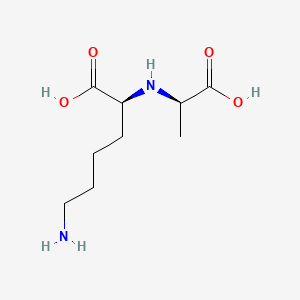

A 2D chemical structure of L-Lysopine is provided below.

Caption: 2D chemical structure of L-Lysopine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its detection, purification, and in understanding its biological transport and metabolism.

| Property | Value | Reference |

| Molecular Weight | 218.25 g/mol | [1] |

| Melting Point | 240 °C | [1] |

| Physical Description | Solid | [1] |

| XLogP3-AA | -3.5 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Exact Mass | 218.12665706 g/mol | [1] |

| Monoisotopic Mass | 218.12665706 g/mol | [1] |

| Topological Polar Surface Area | 124 Ų | [3] |

| Heavy Atom Count | 15 | [3] |

Biological Significance and Pathways

This compound plays a critical role in the pathogenesis of Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. Its significance lies in its synthesis by the host plant's machinery, as directed by genes transferred from the bacterium, and its subsequent utilization by the bacterium as a source of carbon and nitrogen.

Biosynthesis in Planta

This compound is not naturally produced by plants. Its synthesis is a result of the genetic transformation of the plant cell by Agrobacterium tumefaciens. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome. The T-DNA carries the gene for this compound dehydrogenase (also known as this compound synthase), which catalyzes the reductive condensation of L-lysine and pyruvate to form this compound.

The biosynthesis of L-lysine in plants occurs through the aspartate family pathway. This pathway is subject to complex feedback regulation.

Caption: Biosynthesis of L-lysine in plants and subsequent conversion to this compound.

Catabolism by Agrobacterium tumefaciens

This compound, secreted by the crown gall tumor cells, is specifically utilized by Agrobacterium tumefaciens strains that carry the corresponding catabolic genes on their Ti plasmid. The catabolism of this compound is initiated by this compound dehydrogenase, which catalyzes the oxidative cleavage of this compound back to L-lysine and pyruvate. These products then enter the bacterium's primary metabolic pathways.

The genes for opine catabolism are typically organized in operons that are inducible by the specific opine. The regulation of the octopine/lysopine catabolism operon involves a LysR-type transcriptional regulator (OccR). In the presence of the opine, OccR activates the transcription of the catabolic genes.

Caption: Regulation of the this compound catabolism operon in Agrobacterium tumefaciens.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound. Below are outlines of key methodologies.

Extraction of this compound from Plant Tissues

The extraction of opines like this compound from crown gall tumors or transformed plant tissues requires methods that efficiently lyse plant cells and solubilize these polar molecules while minimizing degradation.

Methodology Outline:

-

Tissue Homogenization: Fresh or frozen plant tissue is ground to a fine powder in liquid nitrogen to disrupt the cell walls.

-

Extraction Solvent: A common extraction solvent is a mixture of ethanol and water (e.g., 80% ethanol), which effectively solubilizes opines.

-

Extraction Procedure: The powdered tissue is suspended in the extraction solvent and incubated, often with shaking, to allow for the diffusion of this compound into the solvent.

-

Clarification: The extract is centrifuged to pellet cell debris. The supernatant, containing the this compound, is collected.

-

Purification (Optional): For higher purity, the extract can be further purified using techniques like solid-phase extraction (SPE) with a cation-exchange resin, which will bind the positively charged this compound. Elution is then performed with a high-salt or high-pH buffer.

Caption: Experimental workflow for the extraction of this compound from plant tissue.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the sensitive and specific quantification of this compound in complex biological extracts.

Methodology Outline:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to separate this compound from other components in the extract.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ionizing this compound.

-

Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion ([M+H]⁺) of this compound (m/z 219.13) provides high selectivity. For enhanced specificity and quantification, Multiple Reaction Monitoring (MRM) can be used, monitoring a specific fragmentation of the parent ion.

-

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations to quantify the amount of this compound in the samples.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the chemical structure of this compound.

Methodology Outline:

-

Sample Preparation: A purified and dried sample of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), due to its high polarity.

-

NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and confirm the complete structure of this compound.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to assign all the protons and carbons and confirm the structure of N2-(1-carboxyethyl)-L-lysine.

This compound Dehydrogenase Enzyme Assay

The activity of this compound dehydrogenase can be measured by monitoring the consumption or production of NAD(P)H, which has a strong absorbance at 340 nm.

Methodology Outline:

-

Reaction Mixture: A buffered solution (e.g., Tris-HCl or phosphate buffer at an appropriate pH) containing the substrates: L-lysine, pyruvate, and NAD(P)H.

-

Enzyme: A purified preparation of this compound dehydrogenase or a crude cell extract containing the enzyme.

-

Assay Procedure: The reaction is initiated by adding the enzyme to the reaction mixture. The change in absorbance at 340 nm over time is monitored using a spectrophotometer.

-

Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units of µmol of NAD(P)H oxidized or produced per minute per milligram of protein.

Conclusion

This compound is a key molecule in the intricate relationship between Agrobacterium tumefaciens and its plant hosts. A thorough understanding of its chemical properties, biosynthesis, and catabolism is crucial for research in plant pathology, microbial genetics, and the development of novel strategies for disease control. The experimental methodologies outlined in this guide provide a framework for the accurate and reliable study of this important opine.

References

The Discovery of Lysopine: A Hallmark in the Unraveling of Crown Gall Tumorigenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of lysopine in crown gall tumors marked a pivotal moment in the understanding of the intricate molecular interactions between a pathogenic bacterium, Agrobacterium tumefaciens, and its plant host. This unusual amino acid derivative, not typically found in healthy plant tissues in significant amounts, became a cornerstone of the "opine concept." This concept posits that the bacterium genetically engineers the plant cell to produce unique compounds, opines, which the bacterium can then exclusively use as a source of carbon and nitrogen. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental methodologies that led to its identification and characterization, presenting key quantitative data, and visualizing the associated biological pathways and experimental workflows.

The Opine Concept and the Significance of this compound

The opine concept, a paradigm of pathogen-host interaction, proposes that Agrobacterium tumefaciens transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome.[1][2] This T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the synthesis of opines.[3][4] this compound, a derivative of L-lysine and pyruvate, is a prominent member of the octopine family of opines. The Ti plasmid also carries genes for the catabolism of the specific opines synthesized by the tumor, providing a selective advantage to the inciting bacterium in the tumor environment.[1] The discovery and characterization of this compound provided crucial evidence for this elegant and highly evolved parasitic strategy.

Historical Timeline of the Discovery

-

1956: C. Lioret first reports the presence of an unknown amino acid-like substance in crown gall tumor tissue cultures of salsify (Scorzonera hispanica), tobacco (Nicotiana tabacum), Virginia creeper (Parthenocissus tricuspidata), and Jerusalem artichoke (Helianthus tuberosus).[5] This substance would later be identified as this compound.

-

1964: E.W. Seitz and R.M. Hochster confirm the presence of this compound in both normal and crown gall tumor tissues of tomato and tobacco.[5][6] Critically, they quantify the significantly higher concentration of this compound in tumor tissues, providing strong evidence for its association with the tumorous state.[5][6]

-

1977: L.A.B.M. Otten and colleagues partially purify and characterize the enzyme responsible for this compound synthesis, D(+)-lysopine dehydrogenase, from an octopine-type crown gall tumor.[7][8] Their work elucidates the enzymatic basis for this compound production in the transformed plant cells.

Data Presentation

The quantitative analysis of this compound content in crown gall tumors versus normal plant tissues was a critical step in establishing its role in the disease. The following tables summarize key findings from foundational studies.

Table 1: this compound Concentration in Tomato and Tobacco Tissues

| Tissue Type | Plant Species | This compound Content (µg/g fresh weight) | Reference |

| Crown Gall Tumor | Lycopersicon esculentum (Tomato) | 24.0 | [5] |

| Normal Stem | Lycopersicon esculentum (Tomato) | 1.0 | [5] |

| Crown Gall Tumor | Nicotiana tabacum (Tobacco) | 19.0 | [5] |

| Normal Stem | Nicotiana tabacum (Tobacco) | 0.8 | [5] |

Table 2: Kinetic Properties of D(+)-Lysopine Dehydrogenase from Tobacco Crown Gall Tumors

| Substrate | Apparent Km (mM) | Relative Vmax (%) |

| L-Lysine | 0.4 | 100 |

| L-Ornithine | 1.2 | 150 |

| L-Arginine | 2.5 | 250 |

| Pyruvate | 1.0 | - |

| NADPH | 0.02 | - |

Data adapted from Otten et al. (1977).[7][8]

Experimental Protocols

The identification and characterization of this compound relied on a combination of classical biochemical techniques. Below are detailed methodologies representative of the key experiments performed in the mid-20th century.

Extraction of Amino Acids from Plant Tissue

This protocol is based on the methods described by Seitz and Hochster (1964).[5]

-

Objective: To extract free amino acids from both crown gall tumor and normal plant tissues for subsequent analysis.

-

Materials:

-

Fresh crown gall tumor tissue and normal stem tissue (e.g., tomato or tobacco)

-

80% ethanol

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Water bath

-

Filter paper

-

-

Procedure:

-

Weigh a known amount of fresh plant tissue (e.g., 1-5 grams).

-

Homogenize the tissue in a mortar and pestle with a sufficient volume of 80% ethanol to create a slurry.

-

Transfer the slurry to a centrifuge tube and heat in a water bath at 80°C for 15 minutes to precipitate proteins.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully decant the supernatant, which contains the free amino acids.

-

The supernatant can be concentrated by evaporation for spotting on chromatograms.

-

Paper Chromatography for the Separation and Identification of this compound

This protocol is a generalized procedure based on techniques common in the 1960s for amino acid separation.[9][10]

-

Objective: To separate amino acids from the plant extract and identify this compound by comparing its migration distance to that of a known standard.

-

Materials:

-

Procedure:

-

Cut the chromatography paper to the desired size.

-

Using a pencil, draw a starting line approximately 2 cm from the bottom edge.

-

Apply small, concentrated spots of the plant extract and the this compound standard onto the starting line using a capillary tube, allowing the spots to dry between applications.

-

Pour the solvent system into the bottom of the chromatography tank and allow the atmosphere to saturate.

-

Place the prepared chromatogram into the tank, ensuring the starting line is above the solvent level.

-

Allow the solvent to ascend the paper by capillary action until the solvent front is near the top edge.

-

Remove the chromatogram from the tank and immediately mark the solvent front with a pencil.

-

Air-dry the chromatogram in a fume hood.

-

Spray the dried chromatogram with the ninhydrin reagent.[7][11]

-

Heat the chromatogram in an oven at 100-110°C for 5-10 minutes to develop the colored spots. Amino acids, including this compound, will appear as purple or reddish-purple spots.

-

Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front) and compare the Rf of the unknown spot with that of the this compound standard.

-

High-Voltage Paper Electrophoresis for the Separation and Identification of this compound

This method provides an alternative or complementary approach to paper chromatography, separating molecules based on their charge.[4][12][13]

-

Objective: To separate amino acids based on their charge at a specific pH and confirm the identity of this compound.

-

Materials:

-

Procedure:

-

Wet the chromatography paper with the electrophoresis buffer.

-

Blot the paper to remove excess buffer.

-

Apply the plant extract and this compound standard as small spots along the centerline of the paper.

-

Place the paper in the electrophoresis apparatus, ensuring the ends are in contact with the buffer in the electrode chambers.

-

Apply a high voltage (e.g., 2000-4000 V) for a specified time (e.g., 30-60 minutes).

-

After electrophoresis, remove the paper and dry it completely.

-

Visualize the amino acid spots by spraying with ninhydrin and heating, as described for paper chromatography.

-

Compare the migration of the unknown spot with the this compound standard. At an acidic pH, basic amino acids like lysine and this compound will migrate towards the cathode (negative electrode).

-

Enzymatic Assay for D(+)-Lysopine Dehydrogenase Activity

This protocol is based on the methods described by Otten et al. (1977).[2][7][8]

-

Objective: To measure the activity of this compound dehydrogenase in a partially purified protein extract from crown gall tumor tissue.

-

Materials:

-

Partially purified enzyme extract from crown gall tumors

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

L-lysine solution

-

Sodium pyruvate solution

-

NADPH solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, L-lysine, and sodium pyruvate.

-

Add the enzyme extract to the cuvette to initiate the reaction.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 x 103 M-1cm-1).

-

Enzyme activity is typically expressed as µmoles of NADPH oxidized per minute per milligram of protein.

-

Mandatory Visualizations

Signaling Pathway of T-DNA Transfer and Opine Synthesis Activation

Caption: T-DNA transfer and activation of opine synthesis.

Experimental Workflow for this compound Isolation and Identification

References

- 1. Opine biosynthesis in naturally transgenic plants: Genes and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of D(+)-lysopine dehydrogenase from crown gall tumour tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. One of the most famous examples [columbia.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mpipz.mpg.de [mpipz.mpg.de]

- 7. m.youtube.com [m.youtube.com]

- 8. The opine synthase genes carried by Ti plasmids contain all signals necessary for expression in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. Preparation of chromatography spray reagents [delloyd.50megs.com]

- 12. Analytical separations by high-voltage paper electrophoresis. Amino acids in protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved high-resolution high-voltage paper electrophoresis system for use in screening for aminoacidopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ojs.openagrar.de [ojs.openagrar.de]

Dawn of a New Field: An In-depth Technical Guide to the Early Studies of Opine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on opine metabolism, a pivotal discovery that reshaped our understanding of plant-pathogen interactions and laid the groundwork for modern plant biotechnology. Opines, unique amino acid and sugar derivatives produced by plant tissues transformed by Agrobacterium tumefaciens, serve as a specific nutrient source for the inciting bacteria, a concept central to the biology of crown gall disease. This document provides a detailed look at the early experimental work that defined this fascinating metabolic relationship.

The Discovery and Characterization of Opines

The story of opines began with the observation of unusual nitrogenous compounds in crown gall tumors. These were not found in healthy plant tissues, hinting at a unique metabolic reprogramming induced by the bacterial pathogen.

Early Observations and the "Opine Concept"

In the mid-20th century, researchers noted the presence of uncommon amino acid derivatives in crown gall tumors.[1] The work of Morel (1956) and Lioret (1956) on arginine metabolism in these tumors was a significant first step.[1] Subsequent research led to the isolation and characterization of specific opines, such as lysopine, octopine, and nopaline.[1]

A crucial breakthrough came with the formulation of the "opine concept" by Petit and Tempé and their colleagues.[1] They established a strict correlation: a given strain of Agrobacterium could only catabolize the specific opine(s) whose synthesis it induced in the plant tumor.[1] This led to the revolutionary hypothesis that the bacterium genetically engineers the plant cell to produce a specific food source for itself, a process later termed "genetic colonization".[1]

Key Opine Families and Their Structures

Early research focused on two primary families of opines: the octopine family and the nopaline family. These are formed by the reductive condensation of an amino acid with an α-keto acid.

-

Octopine Family: Formed from the condensation of pyruvate with an amino acid.

-

Nopaline Family: Formed from the condensation of α-ketoglutarate with an amino acid.

Later studies identified the mannityl and agropine families, which are sugar-based opines, and the agrocinopines, which are sugar-phosphodiester opines.

Experimental Protocols from Early Studies

The following sections detail the methodologies employed in the foundational studies of opine metabolism. These protocols are reconstructed from early publications to provide a glimpse into the techniques that paved the way for our current understanding.

Isolation and Detection of Opines from Crown Gall Tumors

Objective: To isolate and identify opines from tumorous plant tissue.

General Protocol:

-

Tissue Homogenization: Crown gall tumor tissue was excised and homogenized in a suitable solvent, typically aqueous ethanol or acidic solutions, to extract small molecules while precipitating proteins and other macromolecules.

-

Clarification: The homogenate was centrifuged or filtered to remove cell debris.

-

Ion-Exchange Chromatography: The clarified extract was passed through a cation-exchange resin (e.g., Dowex 50). Basic amino acids and opines would bind to the resin.

-

Elution: The bound compounds were eluted with a gradient of increasing pH or ionic strength (e.g., using ammonia or pyridine solutions).

-

Paper Electrophoresis and Chromatography: The collected fractions were analyzed by high-voltage paper electrophoresis and paper chromatography. The migration of the unknown compounds was compared to that of known amino acid standards. Opines, being derivatives of basic amino acids, typically migrate towards the cathode.

-

Visualization: The separated compounds on the chromatograms and electrophoretograms were visualized by spraying with a ninhydrin solution, which reacts with primary and secondary amines to produce a colored product.

-

Characterization: For structural elucidation, purified compounds were subjected to acid hydrolysis, which would break them down into their constituent amino acid and α-keto acid or sugar. These components were then identified by co-chromatography with authentic standards.

Assay for Opine Catabolism by Agrobacterium

Objective: To determine if a specific strain of Agrobacterium can utilize a particular opine as a nutrient source.

Protocol:

-

Bacterial Culture: Agrobacterium strains were grown in a minimal medium devoid of standard carbon and nitrogen sources.

-

Substrate Addition: The minimal medium was supplemented with a specific opine as the sole source of carbon and/or nitrogen.

-

Growth Measurement: Bacterial growth was monitored over time by measuring the optical density of the culture at a specific wavelength (e.g., 600 nm).

-

Controls: Positive controls included the same minimal medium supplemented with a known utilizable carbon and nitrogen source (e.g., sucrose and ammonium salts). Negative controls consisted of the minimal medium with no added carbon or nitrogen source.

-

Interpretation: An increase in optical density in the opine-supplemented medium, comparable to the positive control, indicated that the bacterial strain could catabolize the opine.

Enzyme Assays for Opine Oxidases

Objective: To measure the activity of enzymes responsible for the breakdown of opines in Agrobacterium. Early studies focused on "opine oxidase" or "opine dehydrogenase" activities.

Protocol for Octopine/Nopaline Oxidase Activity:

-

Preparation of Cell-Free Extracts: Agrobacterium cells grown in the presence of the specific opine (to induce enzyme expression) were harvested by centrifugation. The cell pellet was washed and then disrupted by methods such as sonication or French press to release the cellular contents. The resulting lysate was centrifuged at high speed to separate the soluble fraction (cytoplasm) from the membrane fraction.

-

Reaction Mixture: The assay mixture typically contained:

-

Cell-free extract (either soluble or membrane fraction, as early studies determined these enzymes to be membrane-bound).

-

The specific opine substrate (e.g., octopine or nopaline).

-

An artificial electron acceptor (e.g., a tetrazolium salt like INT, which changes color upon reduction).

-

-

Measurement of Activity: The reaction was initiated by adding the substrate. The rate of reduction of the electron acceptor was measured spectrophotometrically over time. This rate was proportional to the enzyme activity.

-

Product Identification: The products of the enzymatic reaction (e.g., arginine and pyruvate from octopine) could be identified by chromatography of the reaction mixture after a set incubation time.

Quantitative Data from Early Research

The following tables summarize the kind of quantitative data that was sought in early opine metabolism research. It is important to note that obtaining precise, standardized quantitative data from the earliest papers can be challenging due to variations in experimental conditions and reporting standards of the time.

Table 1: Opine Utilization by Agrobacterium Strains

| Agrobacterium Strain | Ti Plasmid Type | Octopine Utilization | Nopaline Utilization |

| B6 | Octopine | + | - |

| C58 | Nopaline | - | + |

| T37 | Nopaline | - | + |

| Ach5 | Octopine | + | - |

'+' indicates growth on the opine as a sole carbon/nitrogen source; '-' indicates no growth. Data is representative of findings from studies like those of Petit et al. (1970) and Montoya et al. (1977).[1][2]

Table 2: Substrate Specificity of Opine Oxidases (Conceptual)

| Enzyme Source | Substrate | Relative Activity (%) |

| A. tumefaciens (Octopine-type) | Octopine | 100 |

| Nopaline | < 5 | |

| Arginine | 0 | |

| Pyruvate | 0 | |

| A. tumefaciens (Nopaline-type) | Nopaline | 100 |

| Octopine | < 5 | |

| Arginine | 0 | |

| α-Ketoglutarate | 0 |

This table represents the expected substrate specificity based on early enzymatic studies. Precise Vmax and Km values were determined in later, more detailed biochemical analyses.

The Genetic Basis of Opine Metabolism: The Role of the Ti Plasmid

A major paradigm shift in the understanding of opine metabolism came with the discovery of the tumor-inducing (Ti) plasmid in Agrobacterium.[3] Early genetic experiments were crucial in linking the genes for both opine synthesis in the plant and opine catabolism in the bacterium to this extrachromosomal element.

Plasmid Curing and Transfer Experiments

Pioneering work by researchers such as Bomhoff and colleagues demonstrated that "curing" Agrobacterium of its Ti plasmid resulted in the loss of both oncogenicity and the ability to catabolize the specific opine.[3] Conversely, transferring a Ti plasmid from an opine-utilizing, virulent strain to a non-virulent, non-utilizing strain conferred both traits to the recipient.[2][3] These elegant experiments provided strong evidence that the genetic determinants for these phenotypes were located on the Ti plasmid.[2][3]

Genetic Mapping of Opine Catabolism Genes

Early genetic mapping studies, often employing transposon mutagenesis, began to localize the opine catabolism ( occ for octopine catabolism, noc for nopaline catabolism) genes on the Ti plasmid.[4] These studies revealed that the genes for opine catabolism were distinct from the T-DNA region that is transferred to the plant cell and contains the opine synthesis genes.[2]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the central workflows and logical relationships established by early opine metabolism research.

Caption: The "Opine Concept": Agrobacterium transfers T-DNA to a plant cell, inducing a crown gall tumor that synthesizes opines, which are then catabolized by the bacterium.

Caption: Experimental workflows for the isolation and identification of opines from tumors and the assay for their catabolism by Agrobacterium.

Conclusion

The early studies on opine metabolism were instrumental in establishing a new paradigm in plant pathology and microbial genetics. The meticulous and innovative experimental work of these pioneering scientists not only unraveled the unique biochemical relationship between Agrobacterium and its plant host but also provided the fundamental knowledge that underpins the use of Agrobacterium as a powerful tool for plant genetic engineering. This guide serves as a testament to their foundational discoveries and provides a technical framework for appreciating the origins of this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. Octopine and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Octopine and nopaline synthesis and breakdown genetically controlled by a plasmid of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

A Technical Guide to the Identification of the Lysopine Synthase Gene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core methodologies and scientific principles applied in the identification, characterization, and functional analysis of the lysopine synthase gene. This compound synthase, an enzyme encoded by the T-DNA of the Agrobacterium tumefaciens Ti plasmid, plays a crucial role in the biosynthesis of this compound in crown gall tumors, making it a key subject in the study of plant-pathogen interactions and a foundational element in the development of plant biotechnology.

Introduction

Agrobacterium tumefaciens is a soil-dwelling bacterium renowned for its natural ability to transfer a specific segment of its DNA, known as the Transfer DNA (T-DNA), into the genome of host plants.[1] This process induces the formation of crown gall tumors, which are metabolically reprogrammed by the bacterium to produce unique amino acid and sugar derivatives called opines. These opines, such as this compound, serve as a dedicated source of carbon and nitrogen for the colonizing bacteria.[1]

The synthesis of these opines within the plant cell is directed by genes located on the T-DNA, which is integrated into the plant's chromosomes. The identification of these opine synthase genes, including this compound synthase (also referred to as D-lysopine dehydrogenase), was a pivotal achievement in molecular biology. It not only elucidated the mechanism of crown gall disease but also paved the way for using the Ti plasmid as a vector for plant genetic engineering. This guide details the key experimental workflows, data, and conceptual frameworks that led to the identification and characterization of the this compound synthase gene.

Initial Localization and Cloning of the this compound Synthase Gene

The journey to identify the this compound synthase gene began with the understanding that the genetic information for opine synthesis must reside on the large tumor-inducing (Ti) plasmid carried by pathogenic Agrobacterium strains. The experimental workflow to pinpoint and isolate this gene followed a classical molecular biology approach.

First, the Ti plasmid was isolated from an octopine-producing strain of A. tumefaciens. Through restriction enzyme mapping and Southern blot analysis, researchers were able to identify the specific region of the plasmid, the T-DNA, that was consistently present in the DNA of transformed plant tumor cells. By using DNA probes derived from purified Ti plasmid fragments, it was demonstrated that a specific segment was homologous to sequences in the plant tumor DNA, confirming its transfer and integration.

The subsequent steps involved creating a genomic library from the total Ti plasmid DNA. This library, typically constructed in phage or plasmid vectors, was then screened using techniques like colony or plaque hybridization to isolate clones containing the T-DNA region.

Gene Characterization and Data

Once isolated, the this compound synthase gene was characterized through DNA sequencing and analysis. While the exact size can vary slightly between different Ti plasmid strains, related opine synthase genes like octopine synthase provide a reliable estimate. The octopine synthase gene, for instance, contains a continuous open reading frame encoding a polypeptide of 358 amino acids.[2] This suggests a gene size of approximately 1074 base pairs for the coding sequence.

| Parameter | Value | Reference |

| Gene Name | This compound Synthase (or D-Lysopine Dehydrogenase) | [3] |

| Source Organism | Agrobacterium tumefaciens (Ti Plasmid) | [1] |

| Approx. Coding Sequence Size | ~1.1 kbp (based on octopine synthase) | [2] |

| Approx. Protein Size | ~39 kDa (monomer of lysine ε-dehydrogenase) | [4] |

Table 1. Physical Characteristics of the this compound Synthase Gene and Protein.

Confirmation of Gene Expression

To confirm that the cloned gene was indeed responsible for this compound synthesis and was active in transformed plant tissue, Northern blot analysis was performed. This technique detects specific RNA transcripts in a sample. RNA was extracted from both healthy, untransformed plant tissue and from crown gall tumor tissue. The RNA was then separated by gel electrophoresis, transferred to a membrane, and probed with a labeled DNA fragment corresponding to the newly identified this compound synthase gene. A strong signal was detected only in the RNA from the tumor tissue, confirming that the gene is transcribed specifically in the transformed plant cells.

Biochemical Characterization of the this compound Synthase Enzyme

The final step in confirming the gene's identity was to characterize the enzymatic activity of its protein product. This compound dehydrogenase (synthase) catalyzes the reductive condensation of L-lysine and pyruvate, typically using NAD(P)H as a cofactor, to produce this compound.

The enzyme was partially purified from crown gall tumor tissue and its kinetic properties were determined.[5] These studies established the enzyme's substrate specificity, optimal pH, and affinity for its substrates, providing the definitive link between the identified gene and its biochemical function.

Kinetic analysis revealed important characteristics of the enzyme's function. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, providing a measure of the enzyme's affinity for that substrate.

| Parameter | Value | Condition | Reference |

| Km (L-Lysine) | 1.1 mM | pH 6.8 | [5] |

| Km (Pyruvate) | 2.5 mM | pH 6.8 | [5] |

| Km (NADPH) | 0.04 mM | pH 6.8 | [5] |

| Km (D(+)-Lysopine) | 0.8 mM | pH 8.4 (oxidative reaction) | [5] |

| Optimal pH (Synthesis) | 6.8 | Reductive Condensation | [5] |

| Optimal pH (Degradation) | 9.0 - 9.5 | Oxidative Reaction | [5] |

| Cofactor Preference | NADP(H) | - | [5] |

Table 2. Kinetic Parameters of D(+)-Lysopine Dehydrogenase from Crown Gall Tissue.

Conclusion

The identification of the this compound synthase gene was a landmark achievement, accomplished through a systematic application of molecular biology techniques including plasmid isolation, restriction mapping, Southern blotting, genomic library construction and screening, DNA sequencing, Northern blotting, and enzyme kinetics. This work not only provided a deep understanding of the molecular basis of crown gall disease but also furnished the scientific community with a powerful toolkit—the Ti plasmid—for plant genetic engineering. The principles and protocols established during the discovery of opine synthase genes continue to be relevant in modern molecular biology, genomics, and the development of novel therapeutics and improved crop varieties.

Appendix: Detailed Experimental Protocols

A.1 Southern Blot Protocol for T-DNA Detection

-

DNA Extraction & Digestion: Isolate high-molecular-weight genomic DNA from both crown gall tumor tissue and healthy control plant tissue. Isolate Ti plasmid DNA from A. tumefaciens. Digest 10-20 µg of each DNA sample with a suitable restriction enzyme (e.g., EcoRI or HindIII) overnight.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel until the dye front has migrated approximately 75% of the gel length. Stain with ethidium bromide and photograph under UV light to visualize the fragmentation pattern.

-

Denaturation and Neutralization: Depurinate the gel by soaking in 0.25 M HCl for 15 minutes (for large fragments). Denature the DNA by soaking the gel in a solution of 1.5 M NaCl, 0.5 M NaOH for 30 minutes. Neutralize the gel by soaking in 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5) for 30 minutes.

-

Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary transfer overnight using 10x SSC buffer (1.5 M NaCl, 0.15 M sodium citrate).

-

Fixation: After transfer, rinse the membrane in 2x SSC, air dry, and fix the DNA to the membrane by baking at 80°C for 2 hours (for nitrocellulose) or by UV cross-linking (for nylon).

-

Hybridization: Pre-hybridize the membrane in a solution containing salmon sperm DNA to block non-specific binding. Prepare a radioactively labeled probe using a cloned fragment of the Ti plasmid's T-DNA region. Add the denatured probe to the hybridization solution and incubate with the membrane overnight at an appropriate temperature (e.g., 65°C).

-

Washing and Autoradiography: Wash the membrane under stringent conditions (e.g., with 0.1x SSC, 0.1% SDS at 65°C) to remove non-specifically bound probe. Expose the membrane to X-ray film to visualize bands corresponding to the T-DNA sequences.

A.2 Northern Blot Protocol for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from crown gall tumor tissue and healthy control tissue using a method that prevents RNase degradation (e.g., TRIzol or a similar reagent).

-

Denaturing Gel Electrophoresis: Separate 20-30 µg of total RNA per lane on a 1.3% agarose gel containing formaldehyde as a denaturant.

-

Blotting: Transfer the RNA from the gel to a positively charged nylon membrane via capillary transfer overnight using 20x SSC buffer.

-

Fixation: UV cross-link the RNA to the membrane.

-

Hybridization: Pre-hybridize and then hybridize the membrane as described for the Southern blot, using a labeled DNA probe specific to the cloned this compound synthase gene.

-

Washing and Autoradiography: Perform stringent washes and expose to X-ray film to detect the mRNA transcript of the this compound synthase gene.

A.3 this compound Dehydrogenase (Synthase) Enzyme Assay

This protocol is adapted from Otten et al., 1977.[5]

-

Enzyme Extraction: Homogenize fresh crown gall tumor tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant as the crude enzyme extract.

-

Reaction Mixture (Synthesis/Reductive Reaction): Prepare a reaction mixture in a quartz cuvette containing:

-

Phosphate buffer (to a final pH of 6.8)

-

L-Lysine (e.g., final concentration of 5 mM)

-

Pyruvate (e.g., final concentration of 10 mM)

-

NADPH (e.g., final concentration of 0.2 mM)

-

-

Assay: Equilibrate the reaction mixture to 25°C in a spectrophotometer. Initiate the reaction by adding a small volume of the enzyme extract.

-

Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to the enzyme activity.

-

Kinetic Parameter Determination: To determine Km values, vary the concentration of one substrate (e.g., L-lysine) while keeping the others at saturating concentrations. Measure the initial reaction velocity (V₀) at each substrate concentration and plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

References

- 1. Ti plasmid - Wikipedia [en.wikipedia.org]

- 2. Nucleotide sequence and transcript map of the Agrobacterium tumefaciens Ti plasmid-encoded octopine synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-lysopine dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Properties of L-lysine epsilon-dehydrogenase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d.docksci.com [d.docksci.com]

In-Depth Technical Guide to Lysopine: Molecular Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of lysopine, a key opine involved in the interaction between Agrobacterium tumefaciens and host plants. The document details its chemical formula and molecular weight, outlines its biosynthetic pathway, and presents generalized experimental protocols for its extraction and analysis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a range of applications, from mass spectrometry analysis to the preparation of standardized solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 218.25 g/mol | [1][2][4] |

| Exact Mass | 218.1267 u | [1] |

| IUPAC Name | (2S)-2-[(1R)-1-carboxyethylamino]-6-aminohexanoic acid | [4] |

This compound Biosynthesis Pathway

This compound is synthesized in plant cells transformed by Agrobacterium tumefaciens. The bacterium transfers a segment of its Ti plasmid, known as T-DNA, into the plant genome. This T-DNA carries the gene for this compound dehydrogenase (LOD), the enzyme responsible for this compound synthesis. The biosynthesis is a reductive condensation reaction between L-lysine and pyruvate.[5]

References

- 1. L-Lysopine | C9H18N2O4 | CID 3325403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Showing Compound L-Lysopine (FDB011778) - FooDB [foodb.ca]

- 4. N2-((1R)-1-Carboxyethyl)-L-lysine | C9H18N2O4 | CID 193187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-lysopine dehydrogenase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Lysopine from Plant Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysopine (N²-(1-carboxyethyl)-L-lysine) is an opine, a class of low-molecular-weight compounds produced in plant crown gall tumors induced by the pathogenic bacterium Agrobacterium tumefaciens. These compounds are synthesized by enzymes encoded by genes transferred from the bacterial Ti (tumor-inducing) plasmid into the plant genome. Opines serve as a crucial source of carbon and nitrogen for the colonizing bacteria. The unique presence of this compound in tumorous plant tissue makes it a subject of interest in plant pathology, bacterial genetics, and potentially as a biomarker for plant disease. Furthermore, understanding the biosynthesis and metabolism of such compounds can provide insights into plant-microbe interactions and metabolic engineering.

These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and analysis of this compound from plant tissue, particularly crown gall tumors. The protocols are designed to guide researchers in obtaining this compound for further biochemical and pharmacological studies.

Data Presentation

Quantitative analysis of this compound content in plant tissues has demonstrated a significant accumulation in crown gall tumors compared to healthy plant tissue. This differential concentration is a key factor in the selective isolation of this compound.

| Plant Tissue | Species | This compound Concentration (relative) | Reference |

| Crown Gall Tumor | Tomato (Lycopersicon esculentum) | ~24 times higher than normal tissue | [1][2][3] |

| Normal Stem Tissue | Tomato (Lycopersicon esculentum) | Baseline | [1][2][3] |

| Crown Gall Tumor | Tobacco (Nicotiana tabacum) | Significantly elevated | [1][2][3] |

| Normal Stem Tissue | Tobacco (Nicotiana tabacum) | Baseline | [1][2][3] |

Experimental Protocols

Protocol 1: Extraction of this compound from Crown Gall Tumor Tissue

This protocol outlines the initial extraction of this compound from plant tissue. Crown gall tumors are the preferred source due to their high this compound content.

Materials:

-

Crown gall tumor tissue (fresh or frozen at -80°C)

-

Healthy (non-tumorous) plant tissue (as a control)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Distilled water

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Harvest fresh crown gall tumors from the host plant. For comparison, collect healthy stem tissue from the same plant.

-

Weigh approximately 50-100 mg of tumor tissue and, separately, healthy tissue.

-

Immediately freeze the tissues in liquid nitrogen to halt metabolic processes.

-

Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add distilled water to the tube in a 1:1 (w/v) ratio (e.g., 100 mg of tissue powder to 100 µL of water).

-

Homogenize the mixture thoroughly by vortexing for 1 minute.

-

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the crude this compound extract.

-

The extract can be used immediately for analysis or stored at -20°C for short-term storage. For long-term storage, -80°C is recommended.

Protocol 2: Analytical Detection of this compound by Paper Electrophoresis

This protocol describes a method for the analytical separation and identification of this compound in the crude extract.

Materials:

-

Crude this compound extract (from Protocol 1)

-

This compound standard (if available, can be chemically synthesized)

-

Whatman 3MM chromatography paper

-

Electrophoresis apparatus

-

High voltage power supply

-

Formic acid/acetic acid buffer (pH 1.6)

-

Silver nitrate staining solution

-

Alkaline glucose solution

-

Oven

Procedure:

-

Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus.

-

Mark an origin line with a pencil.

-

Spot approximately 5-10 µL of the crude extract from both tumor and healthy tissue onto the origin line. If a this compound standard is available, spot it alongside the samples.

-

Saturate the paper with the formic acid/acetic acid buffer (pH 1.6).

-

Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

-

Apply a voltage of approximately 40-60 V/cm for 1-2 hours. The exact voltage and time may require optimization.

-

After electrophoresis, remove the paper and dry it completely in an oven at 60°C.

-

For visualization, spray the dried paper with a silver nitrate solution, followed by an alkaline glucose solution to detect the opines. This compound will appear as a dark spot.

-

Compare the migration of the spot from the tumor extract to that of the this compound standard (if used) and the healthy tissue extract (which should have a much fainter or no spot).

Protocol 3: Preparative Purification of this compound by Ion-Exchange Chromatography

This protocol provides a framework for the purification of larger quantities of this compound from the crude extract using ion-exchange chromatography. As an amino acid derivative, this compound possesses a net charge that is pH-dependent, making this technique highly suitable for its purification.

Materials:

-

Crude this compound extract (scaled up from Protocol 1)

-

Cation-exchange chromatography column (e.g., Dowex 50W-X8) or Anion-exchange chromatography column (e.g., DEAE-cellulose). The choice depends on the isoelectric point (pI) of this compound and the desired purification strategy. For this protocol, we will proceed with cation-exchange chromatography, assuming this compound will be positively charged at the loading pH.

-

Equilibration buffer (e.g., 0.1 M Sodium Acetate, pH 4.0)

-

Elution buffer (e.g., a linear gradient of 0.1 M to 2.0 M NaCl in the equilibration buffer, or a pH gradient)

-

Fraction collector

-

Spectrophotometer or access to an amino acid analyzer for fraction analysis.

Procedure:

-

Sample Preparation:

-

Thaw the crude this compound extract.

-

Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove any remaining fine particulate matter.

-

Adjust the pH of the supernatant to the desired loading pH (e.g., pH 4.0) using a suitable acid (e.g., acetic acid). This ensures that this compound has a net positive charge and will bind to the cation-exchange resin.

-

-

Column Equilibration:

-

Pack the cation-exchange column according to the manufacturer's instructions.

-

Equilibrate the column by washing with 5-10 column volumes of the equilibration buffer.

-

-

Sample Loading:

-

Load the prepared sample onto the equilibrated column at a slow flow rate to ensure efficient binding.

-

-

Washing:

-

Wash the column with 3-5 column volumes of the equilibration buffer to remove unbound and weakly bound contaminants.

-

-

Elution:

-

Elute the bound molecules by applying a linear gradient of the elution buffer (e.g., increasing NaCl concentration). This will cause molecules to detach from the resin based on their charge strength. This compound is expected to elute at a specific salt concentration.

-

Collect fractions of a defined volume using a fraction collector.

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of this compound. This can be done by paper electrophoresis (as in Protocol 2) for each fraction or by using an amino acid analyzer if available.

-

Pool the fractions containing pure this compound.

-

-

Desalting (if necessary):

-

If the purified this compound is in a high-salt buffer, it may need to be desalted. This can be achieved by dialysis or using a desalting column.

-

Visualizations

Caption: Experimental workflow for this compound isolation and purification.

References

Application Notes and Protocols for the Synthesis of a Lysopine Standard for Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical and enzymatic synthesis of a lysopine standard, essential for research in areas including plant pathology, oncology, and metabolic disorders. The protocols cover synthesis, purification, and characterization to ensure a high-purity standard for analytical and experimental use.

Introduction

This compound, N²-(D-1-carboxyethyl)-L-lysine, is an opine molecule found in crown gall tumors of plants infected by Agrobacterium tumefaciens. Its presence and metabolism are of significant interest in understanding plant-pathogen interactions. Furthermore, this compound and its analogs are investigated for their potential roles in various biological processes, necessitating the availability of a pure analytical standard. This application note details two primary methods for synthesizing a this compound standard: a chemical approach via reductive amination and an enzymatic method utilizing this compound dehydrogenase.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of the this compound standard.

Table 1: Summary of Synthesis Methods and Expected Yields

| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) |

| Chemical Synthesis | L-Lysine monohydrochloride, Sodium pyruvate, Sodium cyanoborohydride | 60-70 | >95 |

| Enzymatic Synthesis | L-Lysine, Sodium pyruvate, NADPH, this compound Dehydrogenase | 80-90 | >98 |

Table 2: Physicochemical and Spectroscopic Data for this compound Standard

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₄ |

| Molecular Weight | 218.25 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (D₂O) | Expected chemical shifts for this compound protons |

| ¹³C NMR (D₂O) | Expected chemical shifts for this compound carbons |

| Mass Spectrometry (ESI+) | m/z 219.13 [M+H]⁺ |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound by the reductive amination of L-lysine with sodium pyruvate.

Materials:

-

L-Lysine monohydrochloride

-

Sodium pyruvate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dowex 50WX8 cation-exchange resin

-

Ammonia solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-lysine monohydrochloride (1.83 g, 10 mmol) and sodium pyruvate (1.10 g, 10 mmol) in 50 mL of methanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 7.0 by the dropwise addition of 1 M NaOH.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (0.63 g, 10 mmol) to the reaction mixture in small portions over 15 minutes while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After 24 hours, quench the reaction by the slow addition of 1 M HCl until the pH is between 2 and 3.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification by Ion-Exchange Chromatography:

-

Dissolve the residue in deionized water and apply it to a column packed with Dowex 50WX8 cation-exchange resin (H⁺ form).

-

Wash the column with deionized water to remove unreacted pyruvate and other anionic/neutral components.

-

Elute the this compound from the column using a 2 M ammonia solution.

-

-

Isolation: Collect the fractions containing this compound (monitor by TLC) and remove the ammonia and water by rotary evaporation to yield this compound as a white solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of this compound

This method utilizes D-lysopine dehydrogenase to catalyze the formation of this compound from L-lysine and pyruvate.[1]

Materials:

-

L-Lysine

-

Sodium pyruvate

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

D-Lysopine dehydrogenase (partially purified from crown gall tumor tissue or recombinantly expressed)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

Cation-exchange resin (e.g., CM-Sephadex)

-

Ammonium formate buffer

Procedure:

-

Enzyme Preparation: Partially purify D-lysopine dehydrogenase from crown gall tumor tissue as described by Otten et al. (1977).

-

Reaction Mixture: In a reaction vessel, combine the following in 0.1 M potassium phosphate buffer (pH 6.8):

-

L-Lysine (final concentration 4 mM)

-

Sodium pyruvate (final concentration 12 mM)

-

NADPH (final concentration 0.125 mM)

-

-

Enzyme Addition: Add the partially purified D-lysopine dehydrogenase to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C. Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reaction Termination: Once the reaction is complete (no further change in absorbance), terminate the reaction by heating the mixture to 95°C for 5 minutes.

-

Purification:

-

Centrifuge the reaction mixture to remove precipitated protein.

-

Apply the supernatant to a cation-exchange column (e.g., CM-Sephadex) equilibrated with a low concentration ammonium formate buffer.

-

Wash the column to remove unreacted components.

-

Elute the this compound using a linear gradient of ammonium formate buffer.

-

-

Desalting and Isolation: Collect the fractions containing this compound, pool them, and remove the buffer salts by lyophilization to obtain pure this compound.

-

Characterization: Verify the product's identity and purity using NMR and mass spectrometry.

Visualizations

Caption: Chemical synthesis workflow for this compound standard.

Caption: Enzymatic synthesis pathway of this compound.

References

Application Notes and Protocols for Lysopine Detection by Paper Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysopine is a member of the opine family of low-molecular-weight compounds produced in plant crown galls, tumors induced by the pathogenic bacterium Agrobacterium tumefaciens. The detection and quantification of opines like this compound are crucial for studying plant-pathogen interactions, understanding the molecular basis of crown gall disease, and for applications in genetic engineering where opine synthesis genes are used as reporters. Paper electrophoresis is a classical, yet effective and accessible technique for the separation of charged molecules like this compound, which is a derivative of L-lysine and L-arginine.[1] This method separates molecules based on their differential migration in an electric field, which is dependent on their charge-to-mass ratio.[2]

This document provides a detailed protocol for the detection of this compound in plant tissue extracts using paper electrophoresis. The protocol covers sample preparation, electrophoretic separation, and visualization of this compound on the paper electrophoretogram.

Principle of Separation

This compound possesses amino groups that can be protonated in an acidic buffer, conferring a net positive charge on the molecule.[3][4] When a sample containing this compound is applied to a paper support saturated with an acidic buffer and subjected to an electric field, the positively charged this compound molecules will migrate towards the cathode (the negative electrode).[5][6] The rate of migration is influenced by the strength of the electric field, the pH of the buffer, and the size and shape of the molecule.[2] By using appropriate standards, the position of the migrated this compound can be identified.

Data Presentation

Table 1: Electrophoresis Parameters and Reagent Compositions

| Parameter/Reagent | Specification | Notes |

| Electrophoresis Buffer | Formic acid: Acetic acid: Water (1:3:16 v/v/v), pH ~1.9 | An acidic buffer is crucial to ensure this compound is positively charged. |

| Electrophoresis Paper | Whatman 3MM chromatography paper | Other similar grades of chromatography paper can be used. |

| Electrophoresis Voltage | High Voltage: 3000 V (approx. 60 V/cm) | High voltage reduces diffusion and improves separation.[7] |

| Electrophoresis Time | 30 - 60 minutes | The optimal time may need to be determined empirically. |

| Ninhydrin Stain | 0.2% (w/v) ninhydrin in acetone | A general stain for amino acids, will produce a purple spot with this compound.[8] |

| Phenanthrenequinone Stain | 0.02% (w/v) phenanthrenequinone in 10% NaOH in 60% ethanol | A more specific stain for arginine and its derivatives.[9] |

| This compound Standard | 1 mg/mL in water | For use as a positive control and for identification. |

Experimental Protocols

I. Sample Preparation from Plant Tissue

-

Harvesting: Collect fresh crown gall tissue or transgenic plant tissue expressing the this compound synthase gene.

-

Homogenization: Weigh approximately 100 mg of plant tissue and homogenize it in a pre-chilled mortar and pestle with 1 mL of distilled water or a suitable extraction buffer.

-

Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the opines. This is the sample extract.

-

Storage: Use the extract immediately or store it at -20°C for later analysis.

II. Paper Electrophoresis

-

Buffer Tank Preparation: Fill the anode and cathode buffer tanks of the paper electrophoresis apparatus with the electrophoresis buffer (Formic acid: Acetic acid: Water at a 1:3:16 ratio).

-

Paper Preparation: Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus. Using a pencil, lightly draw a starting line across the center of the paper.

-

Paper Saturation: Thoroughly saturate the paper with the electrophoresis buffer. Gently blot the paper between clean sheets of filter paper to remove excess buffer.

-

Sample Application: Using a micropipette or a capillary tube, apply 5-10 µL of the plant tissue extract and the this compound standard as small spots on the starting line.[10] Ensure the spots are small and do not spread.

-

Electrophoresis Run: Place the prepared paper in the electrophoresis chamber, ensuring that the ends of the paper are immersed in the buffer reservoirs. Close the lid and apply a constant high voltage of approximately 3000 V for 30-60 minutes.[7] The exact voltage and time may need to be optimized based on the specific apparatus and desired separation.

-

Drying: After the electrophoresis is complete, turn off the power supply and carefully remove the paper. Dry the paper in a fume hood or an oven at a temperature below 80°C.

III. Visualization

-

Staining: In a well-ventilated fume hood, spray the dried paper with a 0.2% (w/v) ninhydrin solution in acetone.[8][11]

-

Development: Heat the paper in an oven at 60-80°C for 5-10 minutes.[12]

-

Observation: this compound, being an amino acid derivative, will appear as a purple spot.[13] Compare the migration distance of the spot from the plant extract with that of the this compound standard.

-

Staining: In a fume hood, spray the dried paper with a freshly prepared 0.02% (w/v) solution of phenanthrenequinone in 10% NaOH in 60% ethanol.

-

Observation: Arginine and its derivatives, including this compound, will produce a fluorescent spot under UV light.[9] This method offers higher specificity than ninhydrin.

-

Documentation: Document the results by photographing the electrophoretogram under appropriate lighting (white light for ninhydrin, UV light for phenanthrenequinone).

Mandatory Visualization

Caption: Workflow for the detection of this compound by paper electrophoresis.

Caption: Principle of this compound migration towards the cathode in an acidic buffer.

References

- 1. L-Lysopine | C9H18N2O4 | CID 3325403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. slideshare.net [slideshare.net]

- 3. quora.com [quora.com]

- 4. organic chemistry - Why and when is lysine charged - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. more.juniata.edu [more.juniata.edu]

- 6. Electrophoresis [comis.med.uvm.edu]

- 7. Improved high-resolution high-voltage paper electrophoresis system for use in screening for aminoacidopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Phenanthrenequinone as an analytical reagent for arginine and other monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

- 11. flinnsci.com [flinnsci.com]

- 12. svcp.gnomio.com [svcp.gnomio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Quantification of Lysopine using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction